Sdz-wag-994
Overview
Description
SDZ WAG 994, also known as N6-Cyclohexyl-2’-O-methyladenosine, is a potent and selective A1 adenosine receptor agonist. It is known for its stability, long-acting nature, and oral activity. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of atrial fibrillation and other cardiovascular conditions .
Mechanism of Action
Target of Action
SDZ-WAG-994, also known as WAG-994, is a potent, selective, and orally active agonist of the A1 adenosine receptor (A1AR) . The A1AR is one of the four subtypes of adenosine receptors (A1, A2A, A2B, and A3) and plays a crucial role in various physiological processes .
Mode of Action
This compound interacts with its primary target, the A1AR, by binding to it with a high affinity (KD of 23 nM) . This interaction activates the A1AR, which in turn triggers a series of intracellular events .
Biochemical Pathways
The activation of A1AR by this compound affects several biochemical pathways. Adenosine receptors, including A1AR, have been implicated in glucose and lipid homeostasis . The ability of this compound to activate A1AR can influence the balance of glucose and lipid homeostasis .
Result of Action
The activation of A1AR by this compound has several molecular and cellular effects. It has been reported to lower the serum glucose concentration, decrease serum free fatty acids (FFA), triglycerides (TG), and total cholesterol in STZ-diabetic rats complicated with hypertension . It also causes a sustained fall in blood pressure and heart rate in spontaneous hypertensive rats and inhibits adenosine deaminase-stimulated lipolysis in rat adipocytes .
Biochemical Analysis
Biochemical Properties
SDZ WAG 994 interacts with the A1 adenosine receptor, a protein that plays a crucial role in many biochemical reactions . The nature of this interaction is that of an agonist, meaning that SDZ WAG 994 binds to the A1 receptor and activates it .
Cellular Effects
The activation of the A1 receptor by SDZ WAG 994 has various effects on cellular processes. It can influence cell function by impacting cell signaling pathways and gene expression . Additionally, it can affect cellular metabolism, as seen in its ability to inhibit adenosine deaminase-stimulated lipolysis in rat adipocytes .
Molecular Mechanism
At the molecular level, SDZ WAG 994 exerts its effects by binding to the A1 adenosine receptor . This binding interaction activates the receptor, which can lead to changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of SDZ WAG 994 can vary with different dosages in animal models. For example, it has been shown to cause a sustained fall in blood pressure and heart rate in spontaneous hypertensive rats
Metabolic Pathways
SDZ WAG 994 is involved in the adenosine receptor pathway . It interacts with the A1 adenosine receptor, which can influence metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SDZ WAG 994 involves the cyclohexylation of adenosine derivatives. The key steps include:
N6-Cyclohexylation: Adenosine is reacted with cyclohexylamine under specific conditions to introduce the cyclohexyl group at the N6 position.
2’-O-Methylation: The hydroxyl group at the 2’ position of the ribose moiety is methylated using methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of SDZ WAG 994 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of adenosine are subjected to cyclohexylation and methylation reactions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: SDZ WAG 994 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The cyclohexyl and methyl groups can be substituted with other functional groups to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of SDZ WAG 994.
Scientific Research Applications
SDZ WAG 994 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study adenosine receptor interactions and to develop new adenosine receptor agonists.
Biology: Investigated for its effects on cellular signaling pathways and its potential role in modulating various biological processes.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, particularly atrial fibrillation.
Industry: Utilized in the development of new pharmaceuticals targeting adenosine receptors.
Comparison with Similar Compounds
N6-Cyclopentyladenosine (CPA): Another selective A1 adenosine receptor agonist with similar pharmacological properties.
N6-Cyclohexyladenosine (CHA): Shares structural similarities with SDZ WAG 994 but differs in its methylation pattern.
N6-Cyclohexyl-2’-deoxyadenosine: Lacks the 2’-O-methyl group, resulting in different receptor binding characteristics.
Uniqueness: SDZ WAG 994 is unique due to its combination of cyclohexyl and 2’-O-methyl groups, which confer high selectivity and potency for A1 adenosine receptors. This unique structure makes it a valuable tool for studying adenosine receptor pharmacology and for developing new therapeutic agents .
Properties
IUPAC Name |
(2R,3R,4R,5R)-5-[6-(cyclohexylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4/c1-25-14-13(24)11(7-23)26-17(14)22-9-20-12-15(18-8-19-16(12)22)21-10-5-3-2-4-6-10/h8-11,13-14,17,23-24H,2-7H2,1H3,(H,18,19,21)/t11-,13-,14-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKAFSGZUXCHLF-LSCFUAHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30926865 | |
Record name | N-Cyclohexyl-9-(2-O-methylpentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30926865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130714-47-5 | |
Record name | N(6)-Cyclohexyl-2-O-methyladenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130714475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Cyclohexyl-9-(2-O-methylpentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30926865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SDZ-WAG-994 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/567EWI9U1E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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